1-(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)guanidine
Overview
Description
Scientific Research Applications
Synthetic Procedures and Biological Interests
Guanidine derivatives, including 1-(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)guanidine, play a pivotal role in medicinal chemistry due to their diverse biological activities. Synthetic chemists have developed new procedures to access compounds with guanidine moieties because of their potential as therapeutic agents. These compounds have been studied for their cytotoxic activities, inhibition of cell proliferation via angiogenesis, and apoptosis, highlighting their importance in developing new pharmacophores (Rosales-Hernández et al., 2022).
Therapeutic Applications of Guanidine Derivatives
Guanidine derivatives are significant for their potential applications in both synthetic and medicinal chemistry. They have been identified as potential neurodegenerative therapeutic options, anti-inflammatory, anti-protozoal, anti-HIV, chemotherapeutic, and anti-diabetic agents. The screening and testing of guanidine-based compounds highlight the ongoing research to discover promising lead structures suitable for future drug development (Rauf et al., 2014).
Guanidine Compounds in Pharmacology
Guanidine-containing derivatives represent a crucial class of therapeutic agents for treating a broad spectrum of diseases. Their varied biological activities and mechanisms of action position them as potential candidates for novel drug development, acting on the central nervous system (CNS), as anti-inflammatory agents, and in chemotherapeutic applications (Sa̧czewski & Balewski, 2009).
Antioxidant and Antimicrobial Activities
Guanidine derivatives have also been explored for their antioxidant and antimicrobial properties. The study of antioxidants and the development of new antimicrobial agents from natural resources, including guanidine-containing polyhydroxyl macrolides, shows significant promise in combating antimicrobial resistance and developing new therapeutic strategies (Munteanu & Apetrei, 2021; Song et al., 2019).
properties
IUPAC Name |
2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-18-7-3-5-6(4-8(7)19-2)14-11(15-9(5)17)16-10(12)13/h3-4H,1-2H3,(H5,12,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLNDYANIWBMAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)N=C(N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)guanidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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